3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
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Overview
Description
3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C26H27FN2O3 and its molecular weight is 434.511. The purity is usually 95%.
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Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis, serving as a precursor for other fluorinated aromatic compounds.
Medicine: Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Applied in material science for the development of advanced polymers or coatings due to its fluorinated aromatic structure.
5. Mechanism of Action: The mechanism of action of 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves binding to specific molecular targets, such as receptors or enzymes. Its aromatic rings and fluorine atom facilitate strong π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity. These interactions can modulate biochemical pathways, influencing cellular processes and physiological outcomes.
6. Comparison with Similar Compounds: Compared to similar compounds, such as other fluorinated aromatic amides, this compound is distinguished by its unique combination of a fluorinated phenyl group and a pyran-tethered pyridine ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for forming diverse non-covalent interactions.
Comparison with Similar Compounds
3-(4-fluorophenyl)-N-phenylpropanamide
3-(4-chlorophenoxy)phenyl)-N-(pyridin-3-ylmethyl)propanamide
3-(3-(4-fluorophenoxy)phenyl)-N-(2-pyridinylmethyl)propanamide
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O3/c27-22-7-9-23(10-8-22)32-24-5-1-3-19(17-24)6-11-25(30)29-26(20-12-15-31-16-13-20)21-4-2-14-28-18-21/h1-5,7-10,14,17-18,20,26H,6,11-13,15-16H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLOYAOXXLAFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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